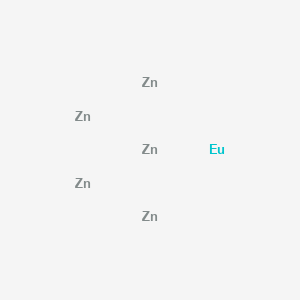

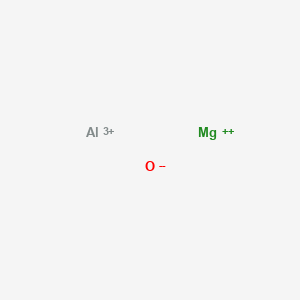

Aluminum;magnesium;oxygen(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum magnesium oxide is a compound consisting of aluminum, magnesium, and oxygen. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant mechanical strength. It is commonly used in various industrial applications, including as a refractory material, in electronics, and in the production of advanced ceramics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum magnesium oxide can be synthesized through several methods. One common method involves the thermal oxidation of aluminum and magnesium metals. When these metals are heated in the presence of oxygen, they react to form aluminum magnesium oxide. The reaction conditions typically involve high temperatures, often exceeding 700°C, to ensure complete oxidation.

Another method involves the use of aluminum nitrate and magnesium acetate as precursor salts. These salts are dissolved in a solvent such as diethylene glycol and then subjected to a polyol-mediated process. The resulting mixture is then calcined at high temperatures to form aluminum magnesium oxide .

Industrial Production Methods: In industrial settings, aluminum magnesium oxide is often produced through molten salt electrolysis. This method involves the electrolysis of magnesium oxide in a molten salt bath, typically consisting of magnesium fluoride, barium fluoride, and lithium fluoride. The process is carried out at high temperatures, and the resulting aluminum magnesium oxide is collected from the cathode .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum magnesium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to oxygen, aluminum and magnesium in the compound can form aluminum oxide and magnesium oxide, respectively .

Common Reagents and Conditions: Common reagents used in reactions with aluminum magnesium oxide include acids, bases, and halogens. For instance, aluminum magnesium oxide reacts with hydrochloric acid to form aluminum chloride, magnesium chloride, and water. The reaction conditions typically involve moderate temperatures and atmospheric pressure .

Major Products Formed: The major products formed from reactions involving aluminum magnesium oxide include aluminum oxide, magnesium oxide, and various aluminum and magnesium salts. These products are often used in further industrial processes or as raw materials for other chemical reactions .

Applications De Recherche Scientifique

Aluminum magnesium oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst support due to its high surface area and thermal stability. In biology, it is used in the development of biomaterials for medical implants and drug delivery systems. In medicine, aluminum magnesium oxide is used in the formulation of antacids and other pharmaceutical products .

In industry, aluminum magnesium oxide is used in the production of advanced ceramics, which are employed in high-temperature applications such as furnace linings and thermal barrier coatings. It is also used in the electronics industry for the fabrication of semiconductors and other electronic components .

Mécanisme D'action

The mechanism of action of aluminum magnesium oxide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, magnesium ions can regulate several cations, including sodium, potassium, and calcium, thereby maintaining physiological functions such as impulse conduction, blood pressure, heart rhythm, and muscle contraction . Aluminum ions, on the other hand, can act as astringents, causing the shrinkage or constriction of body tissues .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to aluminum magnesium oxide include other metal oxides such as calcium oxide, zinc oxide, and copper oxide. These compounds share some properties with aluminum magnesium oxide, such as high thermal stability and corrosion resistance .

Uniqueness: What sets aluminum magnesium oxide apart from these similar compounds is its combination of aluminum and magnesium, which imparts unique properties such as enhanced mechanical strength and improved thermal conductivity. Additionally, the presence of both aluminum and magnesium allows for a wider range of applications in various fields, from industrial manufacturing to biomedical research .

Conclusion

Aluminum magnesium oxide is a versatile compound with a wide range of applications in science and industry. Its unique properties, including high thermal stability, excellent corrosion resistance, and significant mechanical strength, make it an invaluable material in various fields. Whether used as a catalyst support in chemistry, a biomaterial in medicine, or a refractory material in industry, aluminum magnesium oxide continues to play a crucial role in advancing technology and improving quality of life.

Propriétés

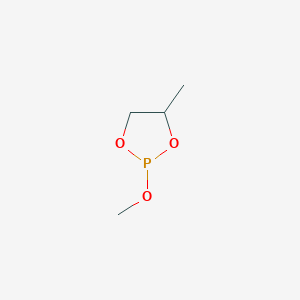

Formule moléculaire |

AlMgO+3 |

|---|---|

Poids moléculaire |

67.286 g/mol |

Nom IUPAC |

aluminum;magnesium;oxygen(2-) |

InChI |

InChI=1S/Al.Mg.O/q+3;+2;-2 |

Clé InChI |

GSWGDDYIUCWADU-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[Mg+2].[Al+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.